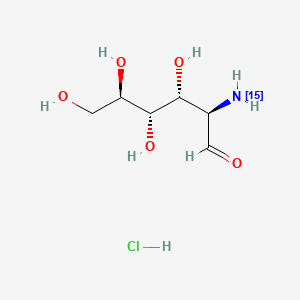

D-Glucosamine-15N hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

D-Glucosamine is usually produced from glucose by fermentation in a coupled manner with N-acetylglucosamine (GlcNAc). Enzymatic catalysis is a specific pathway for the production of GlcN where chitin can be directly hydrolyzed to GlcN .Molecular Structure Analysis

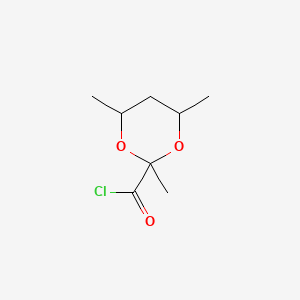

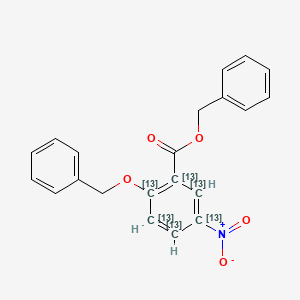

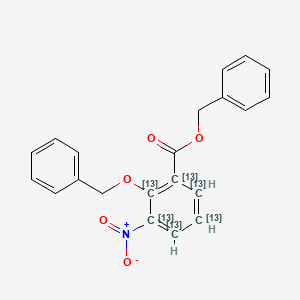

The empirical formula of D-Glucosamine-15N hydrochloride is C6H1315NO5 · HCl . The SMILES string representation of its structure isCl [H]. [15NH2] [C@H]1 [C@@H] (O)O [C@H] (CO) [C@@H] (O) [C@@H]1O . Physical and Chemical Properties Analysis

This compound is a solid substance with an optical activity of [α]20/D +72°, c = 1 in H2O .科学的研究の応用

Metabolomic Analyses in Dogs : D-Glucosamine hydrochloride is used in examining amino acid metabolism in dogs after oral administration. It was found to accelerate fumarate respiration and elevate plasma levels of lactic acid and alanine, suggesting its potential in promoting cartilage regeneration (Osaki et al., 2012).

Protection Against Free Radical-Induced Damage : This compound demonstrates protective effects against free radical-induced erythrocytes damage, showcasing its potential as a pharmaceutical supplement to alleviate oxidative stress (Jamialahmadi et al., 2014).

Dental Pain Relief : Studies indicate that D-Glucosamine hydrochloride can suppress 5-HT sensitive nociceptive units in rat tooth pulpal nerve, suggesting its applicability as a medicament for dental pain (Kaida et al., 2014).

Erythrocyte Membrane and Cellular Ionic Homeostasis : It has a role in erythrocyte membrane transporter protection in aging models of rats, suggesting its effectiveness in improving ion homeostasis and protecting against age-related alterations (Saraswat et al., 2022).

Synthesis of Protected Glucosamine : It's used in the synthesis of orthogonally protected glucosamine, a common precursor in carbohydrate chemistry (Hernández-Torres et al., 2002).

Antitumor and Immune Regulation : D-Glucosamine Hydrochloride has shown effects on antitumor activity and immune regulation in vitro (Liu Wanshun, 2008).

Efficacy in Major Depression : It has been investigated for its potential antidepressant effects in humans, although results suggest that it may not be effective against major depression (Kumar et al., 2020).

Preparation from Waste Materials : Research includes studies on the improved preparation of D-Glucosamine Hydrochloride from waste materials, indicating its sustainability aspect (Sun et al., 2013).

Antimicrobial Effects : It has been shown to have antimicrobial effects on common strains of food spoilage microorganisms, suggesting its potential as a preservative agent (Chen Xin, 2001).

Antioxidation Effects : D-Glucosamine Hydrochloride has demonstrated good antioxidation effects on free radicals (Zhao Su-yun, 2007).

Safety and Hazards

D-Glucosamine-15N hydrochloride may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may also cause eye irritation and may be harmful if swallowed . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxyhexanal;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i7+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-FGSAPNRJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)[15NH2])O)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-,(1aS)-(9CI)](/img/no-structure.png)

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)